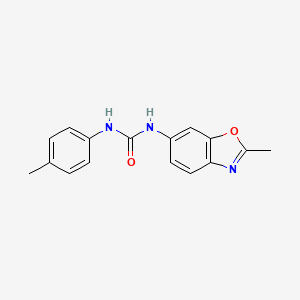

N-(2-甲基-1,3-苯并恶唑-6-基)-N'-(4-甲苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

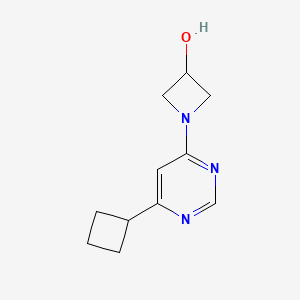

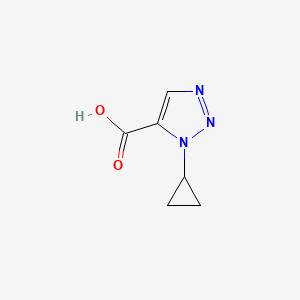

The compound "N-(2-methyl-1,3-benzoxazol-6-yl)-N'-(4-methylphenyl)urea" is a urea derivative characterized by the presence of a benzoxazole and a methylphenyl group. Urea derivatives are known for their diverse biological activities and are often synthesized for pharmaceutical applications. The compound is not directly mentioned in the provided papers, but similar compounds with substituted phenyl groups and heterocyclic structures have been synthesized and studied for their biological activities, such as antimicrobial properties and potential use as bronchodilators .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For instance, the synthesis of N-substituted phenyl-N'-[6-(2-methanebenzothiazol)yl]urea compounds was achieved by reacting 2-methanebenzothiazole with corresponding substituted phenylamine, which is a process that could be analogous to the synthesis of the compound . Similarly, the synthesis of N-(4-methyl phenyl)-N'-(1,2,4-triazoly)urea was performed through an addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole . These methods suggest that the synthesis of "N-(2-methyl-1,3-benzoxazol-6-yl)-N'-(4-methylphenyl)urea" could potentially follow a similar pathway, involving the reaction of an appropriate isocyanate with a benzoxazole-substituted amine.

Molecular Structure Analysis

The molecular structure of urea derivatives is often confirmed using techniques such as NMR, IR, and X-ray diffraction. For example, the structure of N-substituted phenyl-N'-[6-(2-methanebenzothiazol)yl]urea compounds was confirmed by elemental analysis, 1H NMR, and IR . Additionally, single-crystal X-ray diffraction was used to confirm the structure of N-(pyridin-2-yl),N'-substituted ureas in the crystalline state . These techniques would likely be applicable in analyzing the molecular structure of "N-(2-methyl-1,3-benzoxazol-6-yl)-N'-(4-methylphenyl)urea" to ensure the correct synthesis and to understand its conformation and bonding.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including the formation of complexes with other molecules. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with benzoates and 2-amino-1,8-naphthyridines was studied, revealing the importance of intramolecular hydrogen bond breaking for complex formation . The reactivity of the compound could similarly be influenced by the presence of substituents on the benzoxazole and phenyl rings, which could affect its ability to form hydrogen bonds and other interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can significantly alter these properties. For example, the antimicrobial activity of urea derivatives is often assessed in relation to their chemical structure, as seen in the study of N-substituted phenyl-N'-[6-(2-chlorobenzothiazol)yl]urea, which showed varying degrees of biological activity . The physical and chemical properties of "N-(2-methyl-1,3-benzoxazol-6-yl)-N'-(4-methylphenyl)urea" would need to be empirically determined to understand its potential applications and behavior under different conditions.

科学研究应用

尿素在皮肤病治疗中的作用

尿素是一种在皮肤病学中应用广泛的化合物,以其润肤和角质溶解特性而闻名。它作为单一疗法对与干性和鳞屑性皮肤相关的疾病具有显著疗效,并用于治疗多种皮肤病。尿素制剂已成功用于鱼鳞病、干皮症、特应性皮炎/湿疹、接触性皮炎、放射性皮炎、牛皮癣/脂溢性皮炎、甲癣、足癣、角化症、瘙痒症和营养不良性指甲。此外,尿素还用作与其他药物联合使用的渗透增强剂,以提高其疗效。尽管尿素具有强大的皮肤病学应用,但它通常耐受性良好,轻度刺激是最常见的副作用,表明其作为局部药物的安全性良好 (Pan 等人,2013)。

尿素的生物学作用

尿素的生物学作用超越了皮肤病学应用。据报道,它对各种病理状况具有治疗作用,也表现出一定的毒性作用。尿素的治疗作用包括促进生长、改善消化、减轻肝功能障碍、诱导肿瘤细胞凋亡和神经保护特性。另一方面,它还可能导致其他含氮化合物的排泄减少、氧化应激增加、β-细胞糖酵解受损、内皮功能障碍、突触丢失和嗅觉减退。这些发现突出了尿素的双重性质,需要谨慎使用,尤其是在患有慢性肾病的个体中。全面了解尿素的生物学作用为未来的研究奠定了基础,旨在阐明其治疗作用的机制 (Adeyomoye 等人,2022)。

苯并恶唑衍生物

苯并恶唑衍生物,一类 N-(2-甲基-1,3-苯并恶唑-6-基)-N'-(4-甲苯基)脲所属的化合物,具有重要的药理活性。它们在药学化学中对于开发药学活性分子至关重要。苯并恶唑部分的微小变化会导致药物分子的治疗变化,强调了这种杂环支架的重要性。这些衍生物已被证明对各种疾病表现出强大而显着的活性。对苯并恶唑衍生物的全面综述阐明了它们的生物学潜力,并鼓励进一步的研究以合成具有更高有效性和安全性的新型衍生物 (Kamal 等人,2020)。

属性

IUPAC Name |

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-10-3-5-12(6-4-10)18-16(20)19-13-7-8-14-15(9-13)21-11(2)17-14/h3-9H,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQAHKAXWUNLEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

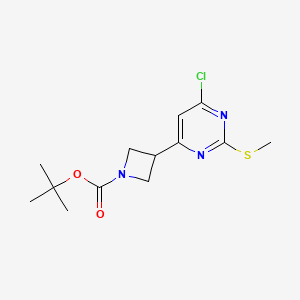

![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)

![2-Oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2526814.png)

![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2526823.png)